2-(benzylthio)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
Description
2-(BENZYLSULFANYL)-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound that features a thiazolopyridine moiety
Properties
Molecular Formula |
C22H19N3OS2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H19N3OS2/c1-15-9-10-17(21-25-18-8-5-11-23-22(18)28-21)12-19(15)24-20(26)14-27-13-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3,(H,24,26) |
InChI Key |
LQBXQEMBKIDEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CSCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . This procedure provides a convenient route to form the thiazolopyridine core, which is then further functionalized to introduce the benzylsulfanyl and acetamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-(BENZYLSULFANYL)-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The thiazolopyridine core can be used in the design of organic semiconductors and other advanced materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The thiazolopyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Substituted thiazolopyridines: These compounds share the thiazolopyridine core and can have similar chemical properties and applications.
Thiazolo[5,4-d]thiazoles: These compounds are also used in materials science and organic electronics due to their electron-deficient nature and high oxidative stability.
Uniqueness
What sets 2-(BENZYLSULFANYL)-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE apart is the specific combination of functional groups, which can confer unique reactivity and potential biological activity. The presence of the benzylsulfanyl group, in particular, can influence its interactions with biological targets and its overall chemical behavior.
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